molecular formula C20H19AsO B14600737 Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane CAS No. 61025-02-3

Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane

Cat. No.: B14600737
CAS No.: 61025-02-3
M. Wt: 350.3 g/mol
InChI Key: MKPUASOKUSOQKB-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of an arsenic atom bonded to two phenyl groups, one 2-phenylethyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane typically involves the reaction of diphenylarsinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert it back to arsenic(III) derivatives.

    Substitution: The phenyl and 2-phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various arsenic-containing compounds with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Diphenylarsinic acid: Similar structure but lacks the 2-phenylethyl group.

    Triphenylarsine oxide: Contains three phenyl groups instead of two phenyl and one 2-phenylethyl group.

    Phenylarsine oxide: Contains only one phenyl group and lacks the 2-phenylethyl group.

Uniqueness

Oxo(diphenyl)(2-phenylethyl)-lambda~5~-arsane is unique due to the presence of both phenyl and 2-phenylethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential biological activity.

Properties

CAS No.

61025-02-3

Molecular Formula

C20H19AsO

Molecular Weight

350.3 g/mol

IUPAC Name

2-diphenylarsorylethylbenzene

InChI

InChI=1S/C20H19AsO/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

MKPUASOKUSOQKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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